2-[(1S)-1-bromoethyl]-3-chloro-5-(trifluoromethyl)pyridine
Overview
Description
2-[(1S)-1-bromoethyl]-3-chloro-5-(trifluoromethyl)pyridine is a chemical compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their significant roles in pharmaceuticals, agrochemicals, and materials science due to the unique properties imparted by the trifluoromethyl group . The presence of bromine, chlorine, and trifluoromethyl groups in this compound makes it a versatile intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl sulfonyl chloride under photoredox catalysis .
Industrial Production Methods: Industrial production of trifluoromethylpyridines often involves the direct chlorination and fluorination of picoline derivatives, followed by aromatic nuclear chlorination of the pyridine ring . This method allows for the efficient production of trifluoromethylpyridine derivatives on a large scale.
Chemical Reactions Analysis
Types of Reactions: 2-[(1S)-1-bromoethyl]-3-chloro-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an amino derivative of the original compound.
Scientific Research Applications
2-[(1S)-1-bromoethyl]-3-chloro-5-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-[(1S)-1-bromoethyl]-3-chloro-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. This property, combined with the presence of reactive functional groups, enables the compound to interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
- 2-chloro-5-(trifluoromethyl)pyridine
- 2,3-dichloro-5-(trifluoromethyl)pyridine
- 2,5-dichloro-3-(trifluoromethyl)pyridine
Comparison: Compared to its similar compounds, 2-[(1S)-1-bromoethyl]-3-chloro-5-(trifluoromethyl)pyridine is unique due to the presence of the bromoethyl group. This functional group provides additional reactivity, allowing for further chemical modifications that are not possible with other trifluoromethylpyridine derivatives . The combination of bromine, chlorine, and trifluoromethyl groups in a single molecule also imparts distinct physicochemical properties, making it a valuable intermediate in various chemical syntheses.
Properties
IUPAC Name |
2-[(1S)-1-bromoethyl]-3-chloro-5-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClF3N/c1-4(9)7-6(10)2-5(3-14-7)8(11,12)13/h2-4H,1H3/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJIXLOBUTIKNDB-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=N1)C(F)(F)F)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C=C(C=N1)C(F)(F)F)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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